molecular formula C25H29N5O4S2 B12155643 ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12155643
M. Wt: 527.7 g/mol
InChI Key: UIYXYOYDXLMMSG-MNDPQUGUSA-N
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Description

Ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidine moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidine moiety and the piperazine ring. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of catalysts, temperature control, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrido[1,2-a]pyrimidine core, leading to the introduction of various substituents. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Thiazolidine derivatives: These compounds share the thiazolidine moiety and have similar biological activities, but differ in their overall structure and specific applications.

    Pyrido[1,2-a]pyrimidine derivatives: These compounds have the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Piperazine derivatives: Compounds with a piperazine ring are known for their diverse pharmacological activities, and the presence of additional functional groups can enhance their specificity and potency.

The uniqueness of this compound lies in its combination of these functional groups, which provides a versatile platform for various scientific and therapeutic applications.

Biological Activity

Ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Overview

The compound is characterized by multiple functional groups that contribute to its biological properties:

Property Details
Molecular Formula C27H32N4O4S2
Molecular Weight 540.7 g/mol
IUPAC Name This compound
InChI Key InChI Key

Antioxidant Activity

Research has indicated that derivatives of thiazolidinones, including those similar to ethyl 4-{3-[...]} exhibit significant antioxidant properties. The antioxidant activity can be measured using various assays such as the TBARS assay, which evaluates lipid peroxidation. For instance, certain thiazolidinone derivatives showed effective inhibition of lipid peroxidation with EC values in the micromolar range .

Anticancer Properties

Ethyl 4-{3-[...]} has been investigated for its potential anticancer effects. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, certain thiazolidinone derivatives displayed IC50 values as low as 0.16 µM against breast cancer cell lines (MCF-7), indicating potent anticancer activity .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Thiazolidinone derivatives have shown activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against Gram-positive bacteria . The presence of specific substituents on the thiazolidinone ring was found to enhance antimicrobial efficacy.

The biological activity of ethyl 4-{3-[...]} can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or oxidative stress pathways.
  • Cell Cycle Disruption : Studies suggest that it can interfere with cell cycle regulation, leading to apoptosis in cancer cells.
  • Antioxidant Defense Modulation : By scavenging free radicals, it helps protect cells from oxidative damage.

Case Studies and Research Findings

Several studies have highlighted the biological significance of compounds related to ethyl 4-{3-[...]}:

  • Antioxidant Evaluation : A study demonstrated that modifications at specific positions on thiazolidinones significantly increased their antioxidant capacity, with some derivatives outperforming standard antioxidants .
  • Anticancer Efficacy : Research indicated that compounds similar to ethyl 4-{3-[...]} exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index for anticancer applications .
  • Microbial Resistance : A comparative analysis revealed that certain thiazolidinone derivatives were effective against resistant strains of bacteria, indicating their potential role in addressing antibiotic resistance issues in clinical settings .

Properties

Molecular Formula

C25H29N5O4S2

Molecular Weight

527.7 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C25H29N5O4S2/c1-2-34-24(33)28-14-12-27(13-15-28)21-18(22(31)29-11-7-6-10-20(29)26-21)16-19-23(32)30(25(35)36-19)17-8-4-3-5-9-17/h6-7,10-11,16-17H,2-5,8-9,12-15H2,1H3/b19-16-

InChI Key

UIYXYOYDXLMMSG-MNDPQUGUSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCCC5

Origin of Product

United States

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